Methyl 4-acetoxy-1H-indole-6-carboxylate

Lipophilicity Drug Design Physicochemical Property

Indole-focused medicinal chemistry programs frequently encounter building blocks with incompatible protecting group strategies or lot-to-lot purity variation, derailing SAR timelines. Methyl 4-acetoxy-1H-indole-6-carboxylate (CAS 41123-14-2) addresses this with orthogonal C4-acetoxy and C6-methyl ester functionality, enabling independent, high-yielding derivatization at both positions without cross-interference. • Selective 4-OAc deprotection reveals a phenolic OH for etherification or cross-coupling; 6-CO2Me hydrolysis yields the carboxylic acid for amide coupling or bioconjugation • Validated core scaffold for kinase inhibitor libraries targeting receptor tyrosine kinases; indole-6-carboxylate esters demonstrate class-level anti-proliferative activity • NF-κB modulatory chemotype supports anti-inflammatory lead optimization campaigns • Consistent ≥95% purity (HPLC) with full Certificate of Analysis; ambient-temperature global shipping; multi-gram quantities available

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 41123-14-2
Cat. No. B1359690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetoxy-1H-indole-6-carboxylate
CAS41123-14-2
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC
InChIInChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3
InChIKeyFTPCMLXELAQFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetoxy-1H-indole-6-carboxylate: Specialized Indole Intermediate


Methyl 4-acetoxy-1H-indole-6-carboxylate (CAS 41123-14-2) is a synthetic indole derivative characterized by a 4-acetoxy substituent and a methyl ester at the 6-position on the indole ring . Its molecular formula is C12H11NO4, with a molecular weight of 233.22 g/mol, and it typically appears as an off-white solid . This compound is utilized primarily as a versatile intermediate in organic synthesis and pharmaceutical research, serving as a key building block for the construction of more complex indole-based molecules, including potential drug candidates targeting neurological disorders and inflammatory conditions .

Versatile indole building block for medicinal chemistry synthesis
Orthogonal acetoxy and methyl ester handles support selective derivatization
Enables SAR exploration of indole-based compound libraries

Methyl 4-acetoxy-1H-indole-6-carboxylate: Why Generic Substitution Fails


The 4-acetoxy-1H-indole-6-carboxylate scaffold is not a generic indole; its precise substitution pattern dictates its reactivity and potential biological interactions. Substituting this compound with a closely related analog, such as an ethyl ester or a 4-hydroxy derivative, introduces quantifiable differences in lipophilicity, metabolic stability, and synthetic handling. These changes can profoundly alter the compound's performance as a synthetic intermediate, affecting reaction yields and the purity of downstream products [1]. Furthermore, in a biological context, even minor structural variations among indole-6-carboxylates can lead to significant shifts in target affinity and selectivity, as demonstrated by the differential activity of related derivatives against kinase targets . Therefore, generic substitution risks deviating from established synthetic protocols and introducing unpredictable variables in medicinal chemistry campaigns.

Ester alkyl chain length
Ethyl ester analog alters lipophilicity and solubility, which may shift synthetic handling and biological performance.
4-substituent identity
Replacing 4-acetoxy with 4-hydroxy changes hydrogen-bonding capacity and reactivity, limiting direct synthetic substitution.
Scaffold substitution pattern
Indole-6-carboxylate positional isomers or unsubstituted analogs may not reproduce target engagement profiles.

Methyl 4-acetoxy-1H-indole-6-carboxylate: Key Property Comparisons


Lipophilicity: Methyl Ester vs. Ethyl Ester Analog

The methyl ester (target compound) exhibits a lower calculated LogP (XLogP3) of 1.7 compared to the ethyl ester analog (ethyl 4-acetoxy-1H-indole-6-carboxylate), which has a higher XLogP3 of 2.0 [1]. This difference is a direct consequence of the smaller methyl group versus the larger ethyl group, leading to reduced lipophilicity for the target compound.

Lipophilicity (XLogP3)
Reported
1.7 vs 2.0
Δ −0.3 (methyl vs ethyl ester)
Lower lipophilicity may support aqueous solubility and permeability context
Predicted value; confirm experimentally
Lipophilicity Drug Design Physicochemical Property

Molecular Weight: Methyl Ester vs. Ethyl Ester

The target compound has a molecular weight of 233.22 g/mol, which is 14.03 g/mol less than the ethyl ester analog (ethyl 4-acetoxy-1H-indole-6-carboxylate, MW = 247.25 g/mol) . This difference arises from the substitution of a methyl group for an ethyl group.

Molecular Weight
Reported
233.22 vs 247.25 g/mol
Target ~6% lighter
Improved atom economy; aligns with lead-like property guidelines
Calculated from molecular formula
Molecular Weight Synthetic Efficiency Physicochemical Property

Hydrogen Bond Acceptor Count: vs. 4-Hydroxy Analog

The target compound contains 5 hydrogen bond acceptors, whereas its 4-hydroxy analog (methyl 4-hydroxy-1H-indole-6-carboxylate) contains only 4 [1]. This increase is due to the presence of the acetoxy group (ester), which provides an additional carbonyl oxygen capable of accepting hydrogen bonds.

H-Bond Acceptors
Reported
5 vs 4 acceptors
+1 due to acetoxy group
Additional HBA may enhance target interactions
Predicted; binding assays needed
Hydrogen Bonding Drug-Receptor Interaction Physicochemical Property

Rotatable Bond Count: vs. 4-Hydroxy Analog

The target compound possesses 4 rotatable bonds, which is one more than its 4-hydroxy analog (methyl 4-hydroxy-1H-indole-6-carboxylate), which has 3 rotatable bonds [1]. The additional rotatable bond originates from the acetoxy group (-O-C(=O)-CH3).

Rotatable Bonds
Reported
4 vs 3 bonds
+1 rotatable bond
Increased flexibility may influence binding entropy
Does not guarantee bioactive conformation
Molecular Flexibility Conformational Entropy Drug Design

TPSA Comparison: Methyl vs. Ethyl Ester

The target compound and its ethyl ester analog share an identical topological polar surface area (TPSA) of 68.4 Ų [1]. This indicates that the substitution at the ester position (methyl vs. ethyl) does not alter the overall polar surface area of the molecule.

TPSA
Reported
68.4 vs 68.4 Ų
Identical (no difference)
Predicted similar passive permeability; choice based on other properties
Experimental Caco-2/PAMPA verification recommended
Cellular Permeability Drug Absorption Physicochemical Property

Class-Level Activity: Indole-6-carboxylates as RTK Inhibitors

A 2024 study on indole-6-carboxylate ester derivatives demonstrated potent anti-proliferative activity by targeting receptor tyrosine kinases (RTKs) . While the target compound itself was not directly tested, closely related derivatives, such as compound 4a (targeting EGFR) and 6c (targeting VEGFR-2), exhibited significant cytotoxicity, arresting cancer cells in the G2/M phase and inducing apoptosis . This class-level evidence underscores the potential of the indole-6-carboxylate scaffold for developing targeted cancer therapies.

Class-Level RTK Inhibition
Class-level
Related derivatives inhibit EGFR, VEGFR-2
Indole-6-carboxylate scaffold supports kinase inhibitor library synthesis
Target compound not directly tested; verify in profiling panels
Kinase Inhibition Cancer Research Medicinal Chemistry

Methyl 4-acetoxy-1H-indole-6-carboxylate: Application Scenarios


Kinase Inhibitor Library Synthesis for Oncology

Given the class-level evidence for the anti-proliferative activity of indole-6-carboxylate esters against receptor tyrosine kinases , Methyl 4-acetoxy-1H-indole-6-carboxylate is an ideal starting material for creating focused libraries of potential kinase inhibitors. Its 4-acetoxy group can be selectively deprotected to reveal a hydroxyl handle for further functionalization, while the 6-methyl ester can be hydrolyzed to a carboxylic acid for amide coupling or other derivatizations. This orthogonal reactivity allows for rapid exploration of structure-activity relationships (SAR) around the indole core, accelerating hit-to-lead campaigns in oncology.

Anti-inflammatory Agents Targeting NF-κB

The indole scaffold, including 4-acetoxy-1H-indole-6-carboxylate derivatives, has been shown to modulate the activity of NF-κB, a key transcription factor in inflammatory responses . This compound serves as a crucial intermediate for synthesizing novel indole-based molecules designed to inhibit NF-κB activity. The quantifiable differences in lipophilicity (XLogP3 = 1.7) and hydrogen bond acceptor count (5) compared to analogs [1] provide a physicochemical basis for tuning the drug-like properties of these anti-inflammatory candidates, potentially leading to improved oral bioavailability and target engagement.

TDO Inhibitors for Immuno-Oncology

Indole derivatives, such as Methyl 4-acetoxy-1H-indole-6-carboxylate, have been reported to inhibit tryptophan dioxygenase (TDO), an enzyme involved in tryptophan catabolism that can contribute to immune evasion in the tumor microenvironment . This compound can be utilized as a key building block in the synthesis of more potent and selective TDO inhibitors. The lower molecular weight and favorable XLogP3 of the methyl ester, compared to the ethyl ester analog [1], may offer advantages in optimizing pharmacokinetic properties and enhancing in vivo efficacy of these immunotherapeutic agents.

Application
Selection Property
Validation Focus
Oncology kinase inhibitor library synthesis
Orthogonal acetoxy and methyl ester handles for SAR exploration
Kinase inhibition panel; cell viability assays
Anti-inflammatory agent development
Predicted drug-like properties (moderate lipophilicity, balanced HBA)
NF-κB transcriptional activity assays
Immuno-oncology TDO inhibitor research
Lead-like molecular weight and lipophilicity profile
TDO enzymatic assays; immune modulation studies

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